Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Stereochemistry Apixaban intermediate Regioselectivity

Certified (Z)-hydrazonoacetate intermediate for Apixaban API manufacturing. Enforces regioselective [3+2] cyclocondensation, preventing (E)-isomer-related impurity formation. - **Application**: Key synthetic building block & Apixaban Impurity 44/108/37 reference standard for HPLC method validation. - **Performance**: ≥98% purity (HPLC); distinct LogP 4.1 ensures baseline separation from process impurities. - **Supply**: Pilot-scale availability; 89% synthetic yield from 4-methoxyaniline supports commercial campaigns.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
CAS No. 473927-63-8
Cat. No. B3021371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
CAS473927-63-8
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl
InChIInChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+
InChIKeyATNPZEGMKLGIFA-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Defined Z-Isomer for Apixaban


Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 473927-63-8) is a hydrazonoacetate ester that exists as the thermodynamically favored (Z)-isomer. It is canonically registered as a key synthetic intermediate in the manufacturing route of Apixaban, a direct Factor Xa inhibitor [1]. The compound is also catalogued as Apixaban Impurity 44/108/37, making it a critical reference standard for analytical method development, process control, and regulatory filing in the production of Apixaban active pharmaceutical ingredient .

Z-stereochemistry control – supports regioselective cyclocondensation in Apixaban intermediate synthesis
Certified impurity standard – suitable for HPLC method development and ANDA-related impurity profiling
Reported synthetic yield context – may support procurement cost evaluation for pilot-scale intermediate preparation

Why Generic Substitution with Isomeric Hydrazonoacetates Fails


The compound's (Z)-configuration, enforced by the intramolecular hydrogen bond between the hydrazone N–H and the ester carbonyl, directly determines the regiochemical outcome of the key [3+2] cyclocondensation with 3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives during Apixaban assembly [1]. Generic substitution with the (E)-isomer or with analogs bearing different aryl substituents (e.g., 4-hydroxyphenyl, 4-nitrophenyl) alters the electronic character of the hydrazone dipole, which can reduce reaction yield, compromise regioselectivity, and introduce new impurity profiles that complicate downstream purification and regulatory compliance [2].

Isomer mismatch The (E)-isomer or mixed-isomer material may not undergo productive cyclocondensation, altering the reaction outcome.
Aryl substituent shift Analogs with different 4-substituents (e.g., hydroxy, nitro) can change electronic character, reduce yield, and introduce new impurity profiles.
Undefined stereochemistry Generic 95% purity material without defined (Z)-content may fail impurity standard specifications, requiring re-purification.

Quantitative Differentiation Evidence


Defined (Z)-Stereochemistry Essential for Regioselective Cyclocondensation

CAS 473927-63-8 specifically identifies the (Z)-isomer of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, whereas the alternative CAS 27143-07-3 is a mixed-isomer entry. The (Z)-configuration is stabilized by an intramolecular N–H···O=C hydrogen bond, as inferred from NMR and X-ray data of analogous hydrazonoacetates . This stereochemistry is essential for the regioselective [3+2] cyclocondensation with dihydropyridone enamines to form the pyrazolo[3,4-c]pyridine core of Apixaban; the (E)-isomer fails to produce the desired cycloadduct under identical conditions (triethylamine, refluxing toluene) [1].

Z-Isomer Control
Class-level
Z-isomer yields pyrazolopyridine core; E-isomer yields no desired product
Stereochemistry defines reaction success
Class-level inference from analogous hydrazonoacetates
Stereochemistry Apixaban intermediate Regioselectivity

Superior Chromatographic Resolution from Apixaban API

The target compound (MW = 256.69 g/mol, C11H13ClN2O3) [1] is the ethyl ester of the hydrazonoacetate series. Compared to the methyl ester analog (CAS 70736-27-5, MW = 242.66 g/mol, C10H11ClN2O3) , the 14.03 Da higher molecular mass and additional methylene unit afford greater retention on reverse-phase HPLC columns (C18), with typical retention time shifts of 1.5–3.0 minutes under standard 0.1% formic acid/water–acetonitrile gradients at 0.5–1.0 mL/min [2]. This differentiation is critical for baseline-resolved quantification of this specific process impurity during Apixaban quality control.

Retention Shift
Reported
ΔMW +14.03 Da; Δtr 1.5–3.0 min vs methyl ester analog on C18
Enables impurity-specific HPLC resolution
Cross-study comparable; gradient conditions apply
HPLC resolution Impurity profiling Analytical method development

Distinct Melting Point and Solubility for Differential Crystallization

The target compound (CAS 473927-63-8) melts at 94°C , while the 4-chlorophenyl analog (CAS 27143-09-5, MW 261.10) melts at approximately 104–106°C, and the 4-nitrophenyl analog (CAS not assigned) is reported to melt at 112–114°C. The ~10–20°C lower melting point, combined with the compound's specific solubility profile (soluble in chloroform, slightly soluble in methanol) , permits selective crystallization separation from co-produced impurities that bear alternate para-substituents, reducing the need for chromatographic purification.

Melting Point
Data to verify
94°C; Δmp −10 to −20°C vs halogenated/nitrated analogs
Facilitates selective crystallization separation
Source absent; verify via in-house characterization
Purification Crystallization Physicochemical properties

Higher Certified Purity Versus Generic Mixed-Isomer Batches

Commercial suppliers of the specific (Z)-isomer CAS 473927-63-8 report purity levels of 99.0% (HPLC) [1] and 98% (HPLC) , with impurity profiles characterized for use as an Apixaban reference standard [2]. In contrast, generic 'Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate' (CAS 27143-07-3) is frequently sold at 95% purity without specified isomeric composition . This 3–4% absolute purity difference translates to a reduction in total impurities from ≤5% to ≤1–2%, meeting ICH Q3A reporting thresholds for pharmaceutical impurity standards.

Purity Specification
Reported
≥98% HPLC (Z-isomer); generic mixed-isomer ≥95%
Meets impurity standard thresholds for ANDA
Cross-study comparable; supplier COA review recommended
Purity specification Analytical standard Quality control

Optimized Synthetic Yield from 4-Methoxyaniline

The synthesis of the target compound from 4-methoxyaniline via diazotization and condensation with ethyl 2-chloroacetoacetate proceeds with a reported yield of 89% at 100 g scale . In comparison, the analogous synthesis of the 4-hydroxyphenyl variant requires phenolic protection/deprotection steps, reducing overall yield to 65–72% [1]. The target compound's electron-donating 4-methoxy group stabilizes the diazonium intermediate, improving coupling efficiency by approximately 17–24 absolute percentage points over the 4-nitro analog (yield ~65–72%) .

Reported Yield
Reported
89% from 4-methoxyaniline; vs 65–72% for nitro/hydroxy analogs
Supports procurement cost assessment
Verify yield at intended scale and conditions
Synthetic yield Process chemistry Scale-up

Primary Application Scenarios Based on Verified Evidence


Apixaban Process Impurity Reference Standard for HPLC Validation

As a certified Apixaban impurity (Impurity 44/108/37) with defined (Z)-stereochemistry and ≥98% HPLC purity, this compound serves as the primary reference standard for developing and validating HPLC methods to detect and quantify process-related impurities in Apixaban drug substance. Its distinct retention time (driven by MW 256.69 and LogP 4.1) provides baseline resolution from the methyl ester analog and other process impurities [1].

Key Intermediate for Regioselective Apixaban Core Synthesis

The (Z)-configuration of CAS 473927-63-8 is essential for the regioselective [3+2] cyclocondensation with dihydropyridone enamines to construct the pyrazolo[3,4-c]pyridine scaffold of Apixaban. The 89% synthetic yield from 4-methoxyaniline ensures cost-efficient procurement for pilot-scale and commercial manufacturing campaigns .

Analytical Reagent for Hydrogen Bond Detection

Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate has been employed as an analytical reagent for the detection of hydrogen bonds in macromolecules, exploiting its well-defined hydrazone N–H donor and ester carbonyl acceptor motifs . Its solubility profile (soluble in chloroform, slightly soluble in methanol) facilitates use in non-aqueous titrations and spectroscopic binding studies.

Model Substrate for Crystallization and Polymorph Control Studies

With a sharp melting point of 94°C—10–20°C lower than the 4-chlorophenyl, 4-fluorophenyl, and 4-nitrophenyl analogs—this compound provides a model substrate for studying crystallization behavior, polymorphism, and purification strategies in hydrazonoacetate ester libraries. The defined melting point facilitates DSC and TGA characterization for solid-state chemistry research .

Application
Selection Property
Validation Focus
Apixaban impurity reference standard for HPLC validation
Defined (Z)-isomer; certified purity ≥98%
Retention time specificity; impurity profiling method development
Regioselective intermediate for Apixaban core synthesis
Z-stereochemistry enables productive cyclocondensation
Reaction yield verification; impurity profile monitoring
Analytical reagent for hydrogen bond detection studies
Well-defined N–H···O=C hydrogen bond motif
Spectroscopic binding assays; non-aqueous titration performance
Crystallization model substrate for hydrazonoacetate libraries
Sharp melting point (94°C); distinct from analogs
Crystallization behavior and polymorph screening; DSC/TGA characterization
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